Molecular Mass Distinction: Iodine-Driven Physicochemical Differentiation from Non-Halogenated Tetrahydropyran Carboxylic Acids
The presence of the ortho-iodobenzyl substituent in 4-(2-iodobenzyl)tetrahydro-2H-pyran-4-carboxylic acid results in a molecular mass of 346.16 g/mol and a monoisotopic mass of 346.006592 Da, which is substantially higher than that of the unsubstituted tetrahydropyran-4-carboxylic acid (C₆H₁₀O₃, molecular weight ~130.14 g/mol) . This mass differential is a direct consequence of the iodinated benzyl group and is critical for LC-MS tracking of reaction intermediates in synthetic workflows .
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 346.16 g/mol |
| Comparator Or Baseline | Tetrahydropyran-4-carboxylic acid (CAS 5337-03-1): ~130.14 g/mol |
| Quantified Difference | +216.02 g/mol (approx. 2.7× higher) |
| Conditions | Calculated from molecular formula (C₁₃H₁₅IO₃ vs. C₆H₁₀O₃) |
Why This Matters
The distinct mass shift enables unambiguous chromatographic tracking and purity assessment of this intermediate versus unfunctionalized tetrahydropyran species during multi-step syntheses.
